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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye ATTO 565, focusing on

its application in single-molecule detection. ATTO 565, a rhodamine-based dye, is renowned

for its exceptional photophysical properties, making it a preferred choice for advanced

microscopy techniques such as single-molecule Förster Resonance Energy Transfer

(smFRET), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical

Reconstruction Microscopy (dSTORM).[1][2][3][4] Its high fluorescence quantum yield, robust

photostability, and strong absorption characteristics are critical for detecting the faint signals

emitted from individual molecules.[1][5][6][7]

Core Photophysical Properties of ATTO 565
The performance of a fluorophore in single-molecule studies is dictated by its photophysical

parameters. ATTO 565 exhibits properties that are highly advantageous for these demanding

applications.[3] The key quantitative data for ATTO 565 are summarized below.
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Property Value Reference(s)

Maximum Absorption (λabs) 564 nm [3][8]

Maximum Emission (λem) 590 nm [1][3][8]

Molar Extinction Coefficient (ε) 120,000 M-1cm-1 [1][3][8][9]

Fluorescence Quantum Yield

(Φ)
90% [3][6][8][9][10]

Fluorescence Lifetime (τ) 4.0 ns [3][8][9][11]

Correction Factor (CF280) 0.12 [3][4]

Molecular Weight (NHS ester) 708.11 g/mol [3][9]

Photostability and Blinking
For single-molecule experiments that require long observation times, photostability—the

fluorophore's resistance to light-induced degradation—is paramount. ATTO 565 is recognized

for its high thermal and photostability.[1][5][6][8] However, like most fluorophores, it is

susceptible to photobleaching and "blinking" (intermittent fluorescence) under intense laser

illumination.[1][6][10] Blinking involves transitions to transient non-fluorescent (dark) states,

which can be reversible.[12] These dark states can arise from intersystem crossing to the triplet

state or the formation of radical ions.[10][12] Understanding these phenomena is crucial for

accurate data interpretation in single-molecule traces.
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Caption: Simplified state diagram of fluorophore blinking and photobleaching.

Experimental Protocols
Detailed methodologies are essential for reproducible single-molecule experiments. The

following sections provide protocols for common applications of ATTO 565.

This protocol outlines a general procedure for conjugating ATTO 565 N-hydroxysuccinimidyl

(NHS) ester to proteins.[9] NHS esters react efficiently with primary amines (e.g., lysine

residues) at a pH of 8.0-9.0 to form stable amide bonds.[9]

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

ATTO 565 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Sephadex G-25)
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Procedure:

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-5

mg/mL.[4][9] Ensure the buffer is free from amine-containing substances like Tris or glycine.

[4]

Dye Preparation: Prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF or

DMSO at 1-2 mg/mL immediately before use.[4]

Conjugation Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein

solution while gently stirring.[8]

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.[8]

Purification: Separate the labeled protein from unreacted dye using a size-exclusion

chromatography column. The first colored band to elute is the ATTO 565-protein conjugate.

[9]

Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).[8]

This protocol describes a typical workflow for an smFRET experiment using immobilized

molecules on a glass surface, imaged via Total Internal Reflection Fluorescence (TIRF)

microscopy.[3][13]

Materials:

ATTO 565-labeled biomolecule (Donor) and an appropriate acceptor-labeled biomolecule

(e.g., ATTO 647N).

Microscope coverslips and slides.

Surface passivation reagents (e.g., PEG).

Immobilization reagents (e.g., biotin-streptavidin).

TIRF microscope with a 561 nm laser for donor excitation.
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Sensitive camera (e.g., EMCCD).

Imaging buffer with an oxygen-scavenging system.

Procedure:

Surface Passivation: Thoroughly clean a glass coverslip and passivate its surface (e.g., with

polyethylene glycol, PEG) to minimize non-specific binding of the labeled molecules.[3]

Immobilization: Immobilize the labeled biomolecules on the passivated surface at a very low

concentration, ensuring that individual molecules are spatially well-separated.[3]

Imaging Setup: Mount the coverslip on the TIRF microscope. The TIRF setup creates an

evanescent field that excites only the molecules near the surface, significantly reducing

background fluorescence.[13]

Data Acquisition: Excite the ATTO 565 donor dye using a 561 nm laser. Simultaneously

collect the fluorescence emission from both the donor and acceptor channels using

appropriate dichroic mirrors and emission filters. Acquire a time-series of images (a "movie")

with a sensitive camera.[3]

Data Analysis:

Identify the positions of single molecules in the images.

Extract the fluorescence intensity time traces for both the donor (ID) and acceptor (IA) at

each position.[3]

Calculate the FRET efficiency (E) for each time point using the formula: E = IA / (ID + IA).

[3]

Analyze the resulting FRET trajectories to study the conformational dynamics of the

biomolecule.[3]

This protocol provides a general workflow for dSTORM imaging of structures labeled with

ATTO 565.[3]

Materials:
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Sample with ATTO 565-labeled molecules.

dSTORM imaging buffer: Typically contains a thiol (e.g., β-mercaptoethanol) and an oxygen-

scavenging system to promote photoswitching.[3]

Super-resolution microscope capable of dSTORM.

Procedure:

Sample Preparation: Prepare the biological sample with the ATTO 565-labeled molecules of

interest.

Imaging: Mount the sample on the microscope. Illuminate the sample with a high-power 561

nm laser to drive most of the ATTO 565 molecules into a stable dark state.[3]

Acquisition: A small, stochastic fraction of molecules will spontaneously return to the

fluorescent state. Capture their emission over a long series of thousands of image frames

until a sufficient density of single-molecule events is recorded.[3]

Data Analysis: Process the image series with specialized localization software. The software

determines the precise center coordinates of each single-molecule fluorescence event.[3]

Image Reconstruction: Combine the coordinates from all frames to reconstruct a super-

resolved image of the underlying structure.

Key Workflows and Concepts in Diagrammatic Form
Visualizing complex processes and workflows can significantly aid in understanding. The

following diagrams, created using the DOT language, illustrate fundamental concepts and

experimental pipelines relevant to the use of ATTO 565.
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Caption: Jablonski diagram for ATTO 565 illustrating key photophysical transitions.
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Caption: Experimental workflow for labeling proteins with ATTO 565 NHS ester.
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Caption: Workflow for a single-molecule FRET (smFRET) experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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